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Compound of Interest

4-Benzyloxy-3-
Compound Name:
hydroxyphenylacetic acid

Cat. No.: B563808

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
benzyloxy-3-hydroxyphenylacetic acid. Due to the limited availability of published
spectroscopic data for this specific compound, this guide presents data from closely related
structural analogs, namely 4-benzyloxyphenylacetic acid and homovanillic acid (4-hydroxy-3-
methoxyphenylacetic acid), to provide a reliable reference for researchers. The methodologies
for obtaining such spectroscopic data are also detailed.

Chemical Structure

4-Benzyloxy-3-hydroxyphenylacetic Acid
e Molecular Formula: C15H1404

» Molecular Weight: 258.27 g/mol

e CAS Number: 28988-68-3[1]

e Physical Form: Pale Brown Solid[2]

e Melting Point: 108-110°C[2]

 Solubility: Chloroform, Methanol[2]
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Spectroscopic Data

The following tables summarize the *H NMR, 3C NMR, IR, and MS data for key structural
analogs. These data points are crucial for the structural elucidation and characterization of 4-
benzyloxy-3-hydroxyphenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of Analogous Compounds

Compound Solvent Chemical Shift (&) ppm

7.45-7.30 (m, 5H, Ar-H of
benzyl), 7.20 (d, J=8.4 Hz, 2H,

4-Benzyloxyphenylacetic acid CDCls Ar-H), 6.90 (d, J=8.4 Hz, 2H,
Ar-H), 5.05 (s, 2H, -OCH2-),
3.55 (s, 2H, -CH2COOH)

12.2 (s, 1H, -COOH), 8.8 (s,
1H, -OH), 6.75 (d, J=1.2 Hz,
1H, Ar-H), 6.70 (d, J=8.0 Hz,

Homovanillic acid DMSO-ds 1H, Ar-H), 6.60 (dd, J=8.0, 1.6
Hz, 1H, Ar-H), 3.75 (s, 3H, -
OCHs), 3.45 (s, 2H, -
CH2COOH)

Table 2: 13C NMR Spectroscopic Data of Analogous Compounds
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Compound Solvent Chemical Shift () ppm

178.0 (-COOH), 157.5 (C-O),
137.0 (Ar-C), 130.5 (Ar-CH),
128.5 (Ar-CH), 128.0 (Ar-CH),
127.5 (Ar-CH), 126.5 (Ar-C),
115.0 (Ar-CH), 70.0 (-OCHz-),
40.5 (-CH2COOH)

4-Benzyloxyphenylacetic acid CDClIs

173.5 (-COOH), 147.5 (C-0),
145.0 (C-0), 127.0 (Ar-C),

Homovanillic acid DMSO-ds 121.0 (Ar-CH), 115.5 (Ar-CH),
112.5 (Ar-CH), 55.5 (-OCHs),
40.0 (-CH2COOH)

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of Analogous Compounds

Compound Technique Key Absorptions (cm~1)

3400-2500 (O-H stretch,
broad, carboxylic acid), 1700
(C=0 stretch, carboxylic acid),
1610, 1510 (C=C stretch,
aromatic), 1240 (C-O stretch,

4-Benzyloxyphenylacetic acid KBr

ether and acid)

3500-3300 (O-H stretch,
phenol), 3300-2500 (O-H
stretch, broad, carboxylic acid),
Homovanillic acid KBr 1705 (C=0 stretch, carboxylic
acid), 1605, 1515 (C=C
stretch, aromatic), 1270 (C-O

stretch, ether and acid)

Mass Spectrometry (MS)
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Table 4: Mass Spectrometry Data of Analogous Compounds

o Key m/z values
Compound lonization Method _
(Fragmentation Pattern)

[M-H]~ at m/z 241. Expected
) ] fragments: loss of COz (m/z
4-Benzyloxyphenylacetic acid ESI-
197), cleavage of benzyl group

(m/z 91).

M* at m/z 182. Key fragments:

[M-COOH]* at m/z 137 (base
Homovanillic acid El peak), further fragmentation

consistent with the substituted

benzyl moiety.

Experimental Protocols
NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

e Instrumentation: 1H and 13C NMR spectra are recorded on a spectrometer operating at a
frequency of 400 MHz or higher for *H.

e IH NMR Parameters: A standard pulse sequence is used with a spectral width of
approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans
(typically 16-64) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to
the residual solvent peak or an internal standard like tetramethylsilane (TMS).

e 13C NMR Parameters: A proton-decoupled pulse sequence is typically employed with a
spectral width of around 220 ppm. A longer relaxation delay (2-5 seconds) and a larger
number of scans (1024 or more) are generally required due to the lower natural abundance
and sensitivity of the 13C nucleus.

IR Spectroscopy
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o Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely
ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate
mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

 Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr
pellet is recorded first. The sample pellet is then placed in the beam path, and the sample
spectrum is acquired. The data is typically collected over a range of 4000-400 cm~* with a
resolution of 4 cm~1.

Mass Spectrometry

o Sample Preparation: For Electrospray lonization (ESI), the sample is dissolved in a suitable
solvent (e.g., methanol, acetonitrile) at a low concentration (ug/mL to ng/mL level) and
introduced into the mass spectrometer via direct infusion or after separation by liquid
chromatography (LC). For Electron lonization (El), a small amount of the solid sample is
introduced directly into the ion source, where it is vaporized by heating.

e Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap for ESI;
magnetic sector or quadrupole for El) is used.

o ESI-MS Parameters: The analysis is typically performed in negative ion mode to detect the
deprotonated molecule [M-H]~. Key parameters such as capillary voltage, cone voltage, and
desolvation gas flow and temperature are optimized to achieve maximum sensitivity and
stable spray.

o EI-MS Parameters: The sample is ionized by a beam of electrons, typically at 70 eV. The
resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio
(m/z). The fragmentation pattern provides valuable structural information. The most typical
fragmentation for phenylacetic acids involves the cleavage of the bond alpha to the carbonyl
function.[3]

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 4-benzyloxy-3-hydroxyphenylacetic acid.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an

organic compound.

This guide provides foundational spectroscopic information and standardized protocols relevant
to the characterization of 4-benzyloxy-3-hydroxyphenylacetic acid. Researchers are
encouraged to use the data from analogous compounds as a reference point for interpreting
their own experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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